2,2'-Anhydro-3'-deoxy-5-ethyluridine

Uridine phosphorylase Enzyme kinetics Competitive inhibition

2,2'-Anhydro-3'-deoxy-5-ethyluridine (ADEU, Ki=3.4µM) is a non-substrate uridine phosphorylase inhibitor. The 3'-deoxy modification eliminates phosphorolytic turnover, enabling titratable UP inhibition for long-duration enzymatic assays and intact-cell studies. Its 2,2'-anhydro scaffold provides >700-fold potency advantage over 3'-deoxyuridine. Pair ADEU with ANEUR (Ki~25nM) to quantify 3'-OH binding contributions (~2.1-2.9kcal/mol). Ideal for protocols requiring zero substrate turnover and selective UP inhibition without TP cross-talk.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 133177-88-5
Cat. No. B161640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Anhydro-3'-deoxy-5-ethyluridine
CAS133177-88-5
Synonyms2,2'-anhydro-3'-deoxy-5-ethyluridine
ADEU
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCC1=CN2C3C(CC(O3)CO)OC2=NC1=O
InChIInChI=1S/C11H14N2O4/c1-2-6-4-13-10-8(3-7(5-14)16-10)17-11(13)12-9(6)15/h4,7-8,10,14H,2-3,5H2,1H3/t7-,8-,10+/m0/s1
InChIKeyROUCYSJMIIFONE-OYNCUSHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Anhydro-3'-deoxy-5-ethyluridine (CAS 133177-88-5) – A 3′-Deoxy Anhydrouridine Uridine Phosphorylase Inhibitor for Precise Enzyme Studies


2,2′-Anhydro-3′-deoxy-5-ethyluridine (ADEU, CAS 133177-88-5) is a pyrimidine nucleoside analog belonging to the 5-substituted-2,2′-anhydrouridine class, first disclosed as a uridine phosphorylase (UP, EC 2.4.2.3) inhibitor . The molecule features a rigidifying 2,2′-anhydro bridge that locks the N-glycosidic torsion angle, a 5-ethyl substituent on the uracil base that enhances potency, and a critical 3′-deoxy modification that eliminates the ribose 3′-hydroxyl group . Its molecular formula is C₁₁H₁₄N₂O₄ (MW 238.24 g/mol), formally a 3′-deoxy congener of the well-known UP inhibitor 2,2′-anhydro-5-ethyluridine (ANEUR) .

Why 2,2'-Anhydro-3'-deoxy-5-ethyluridine Cannot Be Replaced by Other Uridine Phosphorylase Inhibitors Without Quantitative Impact


Uridine phosphorylase inhibitors within the anhydro-uridine class display extreme sensitivity to single-atom modifications at the 3′-position and the anhydro bridge regiochemistry. The presence or absence of the 3′-OH group alters inhibitory potency by over two orders of magnitude (Ki ~3.4 µM for the 3′-deoxy analog vs. Ki ~0.025 µM for the 3′-hydroxy parent ANEUR), while re-positioning the anhydro bridge from 2,2′ to 2,3′ or 2,5′ results in a 5–6 order-of-magnitude loss of activity . Furthermore, the 3′-deoxy modification confers non-substrate inhibitor status, as the 3′-OH group is essential for phosphorolytic cleavage . These steep structure–activity relationships mean that substituting 2,2′-anhydro-3′-deoxy-5-ethyluridine with a closely related analog such as ANEUR, 3′-deoxyuridine, or a regioisomeric anhydro-uridine yields quantitatively and mechanistically different enzyme inhibition profiles, compromising experimental reproducibility and data interpretation.

Quantitative Differentiation Evidence for 2,2'-Anhydro-3'-deoxy-5-ethyluridine (ADEU) vs. Closest Analogs and Alternative UP Inhibitors


UP Inhibition Potency: ADEU vs. Natural Substrate Uridine

In a direct head-to-head comparison within the same study, 2,2′-anhydro-3′-deoxy-5-ethyluridine (ADEU) exhibits a Ki value of 3.4 µM for uridine phosphorylase from rat intestinal mucosa, which is approximately 6.5-fold lower (tighter binding) than the Km of 22 µM for the natural substrate uridine measured under identical conditions . This establishes ADEU as a competitive inhibitor that binds with higher affinity than the enzyme's physiological substrate.

Uridine phosphorylase Enzyme kinetics Competitive inhibition

Potency Gap: 3′-Deoxy ADEU vs. 3′-Hydroxy Parent ANEUR – Energetic Contribution of the 3′-OH Group

Cross-study comparison reveals that the 3′-deoxy compound ADEU (Ki = 3.4 µM) is approximately 136-fold weaker than its 3′-hydroxy congener 2,2′-anhydro-5-ethyluridine (ANEUR), which exhibits an apparent Ki of 25 nM (0.025 µM) for uridine phosphorylase . An independent study using sarcoma 180 cell-derived UP reported a Ki of 99 nM for ANEUR, confirming the nanomolar potency gap . The ~2.1 kcal/mol free energy difference at 30 °C (calculated from ΔΔG = –RT ln[Ki(ADEU)/Ki(ANEUR)] = –RT ln[3.4/0.025] ≈ –2.9 kcal/mol using the 25 nM value) quantifies the energetic contribution of the 3′-OH hydrogen-bond network to binding.

Structure-activity relationship Hydrogen bonding Inhibitor design

Non-Substrate Inhibitor Status: 3′-Deoxy Modification Prevents Enzyme-Catalyzed Phosphorolysis

The 1991 study explicitly demonstrates that the 3′-OH group is essential for a pyrimidine nucleoside to serve as a substrate for uridine phosphorylase, while binding to the active site does not absolutely require this hydroxyl group . ADEU, lacking the 3′-OH, binds as a competitive inhibitor but undergoes zero phosphorolytic turnover. In contrast, the natural substrate uridine (bearing 3′-OH) is efficiently cleaved to uracil and ribose-1-phosphate, and arabinofuranosyl-5-ethyluracil (with an alternative 3′-OH stereochemistry) was identified as a weak substrate . This positions ADEU as a pure, metabolically inert inhibitor.

Enzyme mechanism Substrate recognition Metabolic stability

Enzyme Selectivity: ADEU Class Selectivity for Uridine Phosphorylase over Thymidine Phosphorylase

The 5-substituted-2,2′-anhydrouridine class, to which ADEU belongs, has been characterized as selective competitive inhibitors of uridine phosphorylase (UP) with no detectable effect on thymidine phosphorylase (TP, EC 2.4.2.4) . While ANEUR (the 3′-OH analog) was used to establish this selectivity, the identical 2,2′-anhydro-5-ethyl pharmacophore shared by ADEU supports class-level inference of comparable selectivity. Under identical assay conditions, the phosphorolysis of thymidine by TP was not altered by these compounds, whereas UP-mediated uridine phosphorolysis was potently inhibited .

Enzyme selectivity Pyrimidine metabolism Off-target profiling

Conformational Pre-Organization: ADEU vs. Acyclic 3′-Deoxyuridine – Contribution of the 2,2′-Anhydro Bridge

The 2,2′-anhydro bridge in ADEU rigidifies the N-glycosidic bond and pre-organizes the molecule into a high-affinity conformation. Comparison with the flexible 3′-deoxyuridine, which lacks the anhydro bridge, highlights the magnitude of this effect: ADEU inhibits UP with a Ki of 3.4 µM, whereas 3′-deoxyuridine exhibits an apparent Ki of 2,459 µM (2.459 mM) for T. gondii UP . Although measured on different enzyme sources, the ~720-fold potency differential is consistent with the entropic advantage conferred by conformational pre-organization. NMR studies confirm that the 2,2′-anhydro bridge in ADEU locks the molecule in a favoured N-glycosidic torsion angle, whereas 3′-deoxyuridine samples multiple conformations and must pay an entropic penalty upon binding .

Conformational restriction Entropic penalty Ligand pre-organization

Research and Industrial Application Scenarios for 2,2'-Anhydro-3'-deoxy-5-ethyluridine Driven by Quantitative Differentiation Data


Enzymology: Dissecting the Energetic Contribution of the 3′-OH Group to UP Substrate Recognition and Binding

ADEU, with its defined Ki of 3.4 µM and absence of the 3′-OH group, serves as an ideal tool compound alongside ANEUR (Ki ~25–99 nM, with 3′-OH) to quantify the hydrogen-bonding contribution of the ribose 3′-OH to uridine phosphorylase binding (~2.1–2.9 kcal/mol) . The 6.5-fold tighter binding relative to uridine (Km 22 µM) confirms competitive displacement, while the ~136-fold weaker binding than ANEUR isolates the 3′-OH contribution . Researchers can use this pair for site-directed mutagenesis studies of active-site residues interacting with the ribose moiety.

Chemical Biology: Selective In Situ UP Probe for Pyrimidine Metabolism Studies

Because ADEU is a non-substrate inhibitor (zero phosphorolytic turnover) and the 2,2′-anhydro class is selective for UP over thymidine phosphorylase, researchers can deploy ADEU to inhibit uridine catabolism in intact cells or tissue homogenates without confounding effects from inhibitor depletion or TP cross-talk . This is critical for studying the uridine salvage pathway in contexts where TP activity (e.g., in platelets or tumors) must remain unperturbed.

Pharmaceutical R&D: Lead Optimization Template for UP Inhibitors with Tunable Potency

The quantitative structure-activity relationship established by ADEU (Ki = 3.4 µM) vs. ANEUR (Ki ~25–99 nM) vs. 3′-deoxyuridine (Ki ~2,459 µM) provides a gradient of inhibitory potency for medicinal chemistry programs targeting uridine phosphorylase . ADEU's intermediate potency makes it a suitable starting point for developing inhibitors intended for combination regimens with fluorouridine, where excessive UP inhibition might alter the pharmacokinetics of co-administered 5-fluorouracil prodrugs .

Procurement Decision Support: Selecting the Correct Anhydrouridine Inhibitor Based on Quantitative Performance Metrics

For procurement officers and lab managers, the decision between ADEU and ANEUR can be made on quantitative grounds: if the experimental protocol requires near-complete UP suppression at low concentrations, ANEUR (Ki ~25 nM) is indicated; if a milder, titratable inhibition is desired with zero substrate turnover (e.g., for long-duration enzymatic assays), ADEU (Ki = 3.4 µM) is the appropriate choice. The >700-fold potency advantage of ADEU over acyclic 3′-deoxyuridine further confirms that the 2,2′-anhydro scaffold is the minimum pharmacophore for meaningful UP inhibition .

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